

Application Notes & Protocols: Ketotifen Administration in In Vivo Mouse Allergy Models

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Compound of Interest

Compound Name: Ketotifen

Cat. No.: B1218977

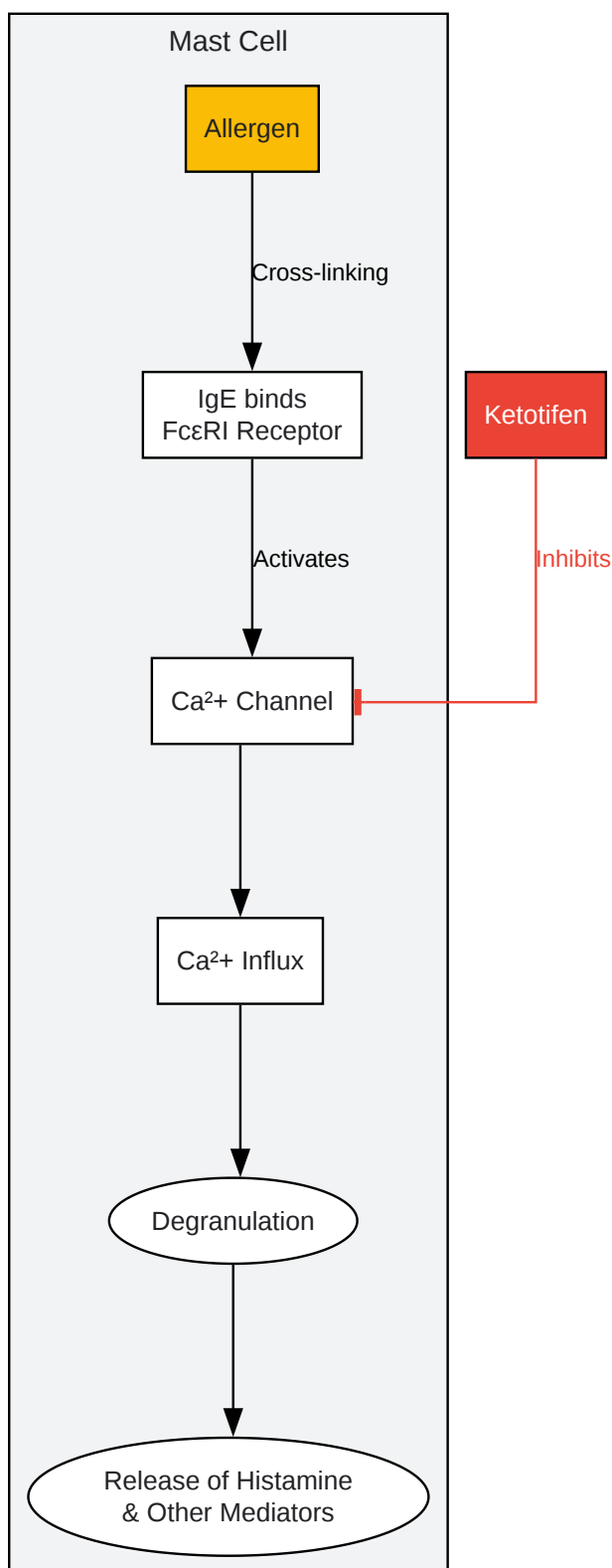
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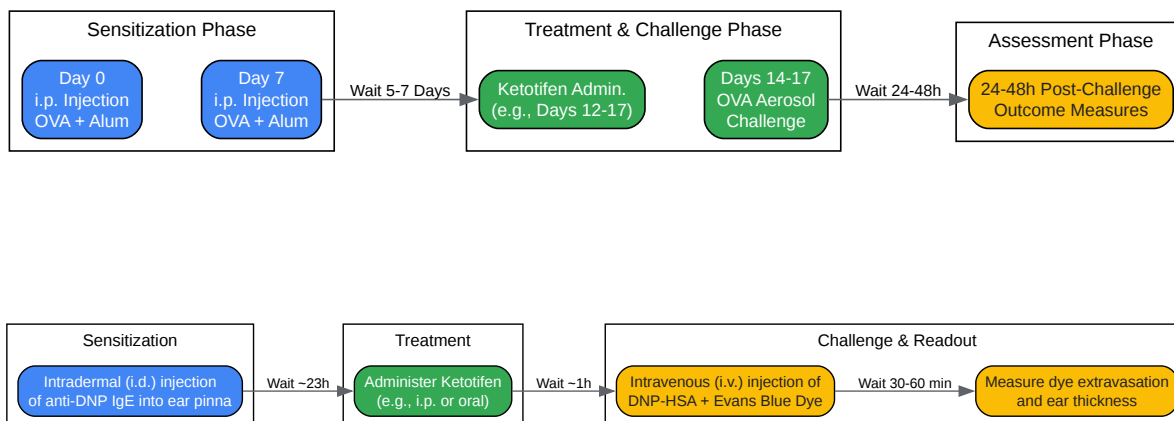
Introduction

Ketotifen is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer.[1][2] Its dual mechanism of action makes it a valuable tool for investigating allergic responses in preclinical models.[2][3] **Ketotifen** effectively inhibits the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor from mast cells by stabilizing the cell membrane and preventing degranulation.[1][4] This is primarily achieved by blocking calcium channels essential for the process.[5] These properties make **Ketotifen** a standard compound for prophylactic and therapeutic studies in various mouse models of allergy, including airway hyperresponsiveness and cutaneous anaphylaxis.[3][6]

Mechanism of Action: Mast Cell Stabilization

Ketotifen exerts its primary therapeutic effect by stabilizing mast cells. In an allergic response, allergens cross-link Immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the mast cell surface.[7] This event triggers a signaling cascade that leads to an influx of extracellular calcium (Ca²⁺), a critical step for the degranulation process, which releases histamine and other pro-inflammatory mediators.[5] **Ketotifen** inhibits this calcium-dependent degranulation, thereby suppressing the allergic cascade.[6]





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